Bik BH3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bik BH3, also known as BCL-2 interacting killer, is a pro-apoptotic protein that belongs to the BH3-only family of proteins. It plays a crucial role in the regulation of apoptosis, a form of programmed cell death. This compound is predominantly localized in the endoplasmic reticulum and induces apoptosis through the mitochondrial pathway by mobilizing calcium from the endoplasmic reticulum to the mitochondria and remodeling the mitochondrial cristae .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bik BH3 involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under optimal conditions to express the this compound protein, which is subsequently purified using affinity chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Fermentation technology is employed to culture the host cells in bioreactors, ensuring high yield and purity of the this compound protein. Downstream processing involves cell lysis, protein extraction, and purification using advanced chromatographic methods .

Análisis De Reacciones Químicas

Types of Reactions: Bik BH3 primarily undergoes interactions with other proteins rather than traditional chemical reactions. It interacts with anti-apoptotic proteins such as BCL-2, BCL-xL, and EBV-BHRF1, leading to the induction of apoptosis .

Common Reagents and Conditions: The interactions of this compound with other proteins are facilitated by physiological conditions within the cell, such as the presence of calcium ions and specific pH levels. No specific chemical reagents are required for these interactions .

Major Products Formed: The primary outcome of this compound interactions is the induction of apoptosis, leading to cell death. This process is crucial for maintaining cellular homeostasis and eliminating damaged or cancerous cells .

Aplicaciones Científicas De Investigación

Bik BH3 has significant applications in scientific research, particularly in the fields of cancer biology and apoptosis research. It is used to study the mechanisms of cell death and the role of pro-apoptotic proteins in cancer and other diseases. This compound is also employed in gene therapy-based approaches to treat difficult cancers by inducing apoptosis in cancer cells .

Mecanismo De Acción

Bik BH3 exerts its effects by interacting with anti-apoptotic proteins such as BCL-2 and BCL-xL, thereby neutralizing their function and promoting the activation of pro-apoptotic proteins like BAX. This interaction leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and activation of the caspase cascade, ultimately resulting in apoptosis .

Comparación Con Compuestos Similares

- BIM (BCL-2 interacting mediator of cell death)

- PUMA (p53 upregulated modulator of apoptosis)

- BID (BH3 interacting domain death agonist)

- BAD (BCL-2 associated agonist of cell death)

- NOXA (phorbol-12-myristate-13-acetate-induced protein 1)

- BMF (BCL-2 modifying factor)

- HRK (harakiri)

Uniqueness: Bik BH3 is unique among the BH3-only proteins due to its predominant localization in the endoplasmic reticulum and its ability to induce apoptosis through the mobilization of calcium from the endoplasmic reticulum to the mitochondria. This distinct mechanism sets it apart from other BH3-only proteins that primarily function at the mitochondrial level .

Propiedades

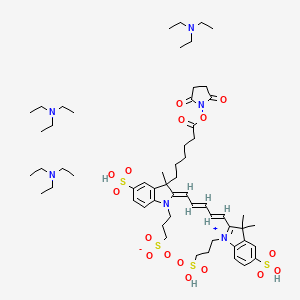

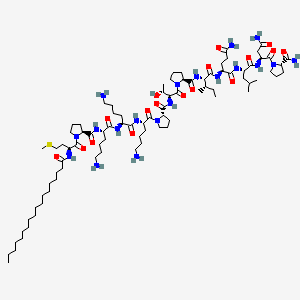

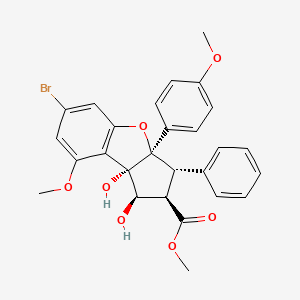

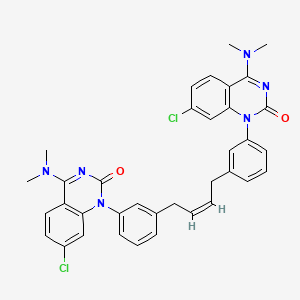

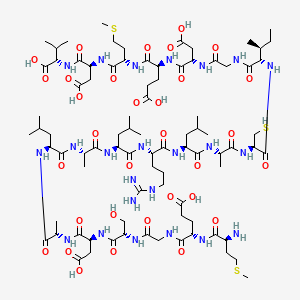

Fórmula molecular |

C86H145N23O32S3 |

|---|---|

Peso molecular |

2109.4 g/mol |

Nombre IUPAC |

(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[2-[[(2S)-3-carboxy-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C86H145N23O32S3/c1-16-42(10)67(84(139)92-35-59(111)96-54(31-63(117)118)80(135)100-49(20-22-62(115)116)74(129)101-50(24-27-144-15)75(130)105-56(33-65(121)122)81(136)108-66(41(8)9)85(140)141)109-83(138)58(37-142)107-70(125)45(13)94-77(132)52(29-39(4)5)104-73(128)47(18-17-25-90-86(88)89)99-79(134)53(30-40(6)7)103-69(124)43(11)93-76(131)51(28-38(2)3)102-68(123)44(12)95-78(133)55(32-64(119)120)106-82(137)57(36-110)97-60(112)34-91-72(127)48(19-21-61(113)114)98-71(126)46(87)23-26-143-14/h38-58,66-67,110,142H,16-37,87H2,1-15H3,(H,91,127)(H,92,139)(H,93,131)(H,94,132)(H,95,133)(H,96,111)(H,97,112)(H,98,126)(H,99,134)(H,100,135)(H,101,129)(H,102,123)(H,103,124)(H,104,128)(H,105,130)(H,106,137)(H,107,125)(H,108,136)(H,109,138)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,140,141)(H4,88,89,90)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,66-,67-/m0/s1 |

Clave InChI |

JMIMHPONHLDYMG-JNQIXXGGSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N |

SMILES canónico |

CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.